molecular formula C10H12N4O B1438247 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 90870-78-3

2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No. B1438247
CAS RN: 90870-78-3
M. Wt: 204.23 g/mol
InChI Key: GCNWFLWRPSHSBN-UHFFFAOYSA-N
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Description

The compound “2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol” is a complex organic molecule that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the pyrazole and pyridine rings, as well as the amino and hydroxyl groups . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.


Chemical Reactions Analysis

This compound, like other organic molecules, can undergo a variety of chemical reactions. These could include reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . Other potential reactions could involve the amino and hydroxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Pask et al. (2006) describe an improved synthesis of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, a related compound, highlighting its potential as a proligand for complexing metal cations and anions. This suggests its use in the development of new materials and catalysts (Pask, Camm, Kilner, & Halcrow, 2006).
    • Aly, Abdo, and El-Gharably (2004) explored the synthesis of novel pyrazole derivatives, indicating the versatility of these compounds in forming diverse heterocyclic structures, which could be useful in various chemical applications (Aly, Abdo, & El-Gharably, 2004).
  • Potential in Material Science :

  • Applications in Biological and Medicinal Chemistry :

    • El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial and antitumor activities. This suggests potential applications in drug development and pharmacology (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
  • Photophysical Studies :

  • Catalysis and Polymerization :

    • Obuah et al. (2014) explored the use of pyrazolylamine ligands in catalyzing oligomerization and polymerization of ethylene, indicating its potential in polymer science and catalysis (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it were an enzyme inhibitor, its mechanism of action could involve binding to the active site of the enzyme and preventing it from catalyzing its normal reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its toxicity, its potential for causing allergic reactions, and its environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its chemical reactivity, and its biological activity. This could include the development of new synthetic routes, the investigation of new reactions, and the testing of its activity against various biological targets .

properties

IUPAC Name

2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-10-6-9(13-14(10)4-5-15)8-2-1-3-12-7-8/h1-3,6-7,15H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNWFLWRPSHSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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